molecular formula C26H35NO8 B6046831 1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl-methylamino]-3-phenoxypropan-2-ol;oxalic acid

1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl-methylamino]-3-phenoxypropan-2-ol;oxalic acid

Cat. No.: B6046831
M. Wt: 489.6 g/mol
InChI Key: CDSPCJMMBBWCPG-UHFFFAOYSA-N
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Description

1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl-methylamino]-3-phenoxypropan-2-ol;oxalic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl ring, a dimethoxyphenyl group, and a phenoxypropanol moiety. The presence of these functional groups makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl-methylamino]-3-phenoxypropan-2-ol typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine, which is then reacted with other reagents to form the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl-methylamino]-3-phenoxypropan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or cyclopentyl positions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl-methylamino]-3-phenoxypropan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl-methylamino]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine: An intermediate used in the synthesis of the target compound.

    6,7-Dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide: A related compound with similar structural features.

Uniqueness

1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl-methylamino]-3-phenoxypropan-2-ol is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications and derivatizations, making it a versatile compound for research and development.

Properties

IUPAC Name

1-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl-methylamino]-3-phenoxypropan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO4.C2H2O4/c1-25(16-20(26)17-29-21-9-5-4-6-10-21)18-24(13-7-8-14-24)19-11-12-22(27-2)23(15-19)28-3;3-1(4)2(5)6/h4-6,9-12,15,20,26H,7-8,13-14,16-18H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSPCJMMBBWCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=CC=CC=C1)O)CC2(CCCC2)C3=CC(=C(C=C3)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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